

Application Notes and Protocols for Investigating Mpro Catalytic Activity Using FGA145

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Compound of Interest		
Compound Name:	FGA145	
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Introduction

The main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (nsps) that are vital for viral replication and transcription. Due to its critical role in the viral life cycle and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.

FGA145 is a synthetic peptidyl nitroalkene that acts as a covalent, reversible inhibitor of the SARS-CoV-2 Mpro.[1][2] It functions by covalently modifying the catalytic cysteine residue (Cys145) in the Mpro active site.[3] **FGA145** has demonstrated inhibitory activity against Mpro in enzymatic assays and antiviral effects in cell-based models of SARS-CoV-2 infection.[1][4] Notably, **FGA145** also exhibits potent inhibition of human cathepsin L, suggesting a potential for multi-target activity.[3]

These application notes provide detailed protocols for utilizing **FGA145** to investigate the catalytic activity of SARS-CoV-2 Mpro, including enzymatic inhibition assays and cell-based antiviral activity assays.



Data Presentation

The following tables summarize the key quantitative data for **FGA145** in the context of Mpro inhibition and antiviral activity.

Table 1: In Vitro Inhibitory Activity of FGA145

Target Enzyme	Inhibitor	Ki (Inhibition Constant)	Assay Type
SARS-CoV-2 Mpro	FGA145	1 - 10 μM[1][2]	Enzymatic Assay
Human Cathepsin L	FGA145	0.053 μM[3]	Enzymatic Assay

Table 2: Antiviral and Cytotoxic Activity of FGA145

Parameter	Value	Cell Line
EC50 (Antiviral Activity)	11.7 μM[4]	Huh-7-ACE2
CC50 (Cytotoxicity)	> 100 µM[4]	Huh-7-ACE2

Experimental Protocols Mpro Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potential of **FGA145** against recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a specific peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in a measurable increase in fluorescence.

Materials:

- Recombinant, purified SARS-CoV-2 Mpro
- FGA145
- FRET peptide substrate (e.g., Dabcyl-KTSAVLQ\SGFRKME-EDANS)



- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- DMSO (Anhydrous)
- Black, flat-bottom 96- or 384-well microplates
- Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Protocol:

- Compound Preparation:
 - Prepare a stock solution of FGA145 in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the FGA145 stock solution in DMSO to create a range of concentrations for testing.
- Reagent Preparation:
 - Mpro Working Solution: Dilute the recombinant Mpro in cold Assay Buffer to a final concentration of 150 nM.[5]
 - Substrate Working Solution: Dilute the FRET peptide substrate in Assay Buffer to a final concentration of 5 μΜ.[5]
- Assay Procedure:
 - $\circ~$ Add 1 μL of the diluted **FGA145** or DMSO (for positive and negative controls) to the wells of the microplate.
 - Add 24 μL of the Mpro Working Solution to each well.
 - Incubate the plate at room temperature for 30 minutes to allow for the binding of FGA145 to Mpro.
 - Initiate the enzymatic reaction by adding 25 μL of the Substrate Working Solution to each well.



- Immediately place the plate in the fluorescence plate reader.
- Monitor the fluorescence intensity kinetically over a period of 60 minutes, taking readings every 1-2 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of FGA145.
 - Plot the reaction velocity against the FGA145 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
 - The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to evaluate the antiviral efficacy of **FGA145** against SARS-CoV-2 in a cell culture model. The reduction in viral titer in the presence of the inhibitor is measured.

Materials:

- Huh-7-ACE2 cells
- SARS-CoV-2 (e.g., a clinical isolate or a lab-adapted strain)
- FGA145
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Infection Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.
- 96-well cell culture plates
- Reagents for quantifying viral load (e.g., plaque assay or RT-qPCR)



Protocol:

- Cell Seeding:
 - Seed Huh-7-ACE2 cells in a 96-well plate at a density of 2.5 x 10⁵ cells per well and incubate overnight at 37°C with 5% CO2.
- Compound Treatment and Infection:
 - Prepare serial dilutions of FGA145 in Infection Medium.
 - Remove the culture medium from the cells and add the FGA145 dilutions.
 - Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[6]
 - Incubate the plates for 1 hour at 37°C to allow for viral entry.
- Post-Infection Treatment:
 - After the 1-hour incubation, remove the virus- and compound-containing medium.
 - Wash the cells once with phosphate-buffered saline (PBS).
 - Add fresh Infection Medium containing the corresponding serial dilutions of FGA145.
 - Incubate the plates for 48 hours at 37°C with 5% CO2.[6]
- Quantification of Viral Titer:
 - After 48 hours, collect the cell culture supernatant.
 - Determine the viral titer in the supernatant using a standard method such as a plaque assay or RT-qPCR for viral RNA quantification.[6]
- Data Analysis:
 - Calculate the percentage of viral inhibition for each concentration of FGA145 compared to the untreated virus control.



 Plot the percentage of inhibition against the FGA145 concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **FGA145** to ensure that the observed antiviral activity is not due to cell death.

Materials:

- Huh-7-ACE2 cells
- FGA145
- · Cell Culture Medium
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

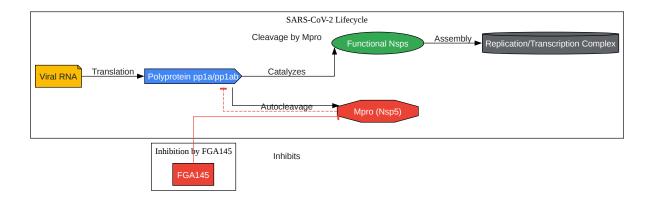
Protocol:

- Cell Seeding:
 - Seed Huh-7-ACE2 cells in a 96-well plate as described in the antiviral assay protocol.
- · Compound Treatment:
 - Prepare serial dilutions of FGA145 in Cell Culture Medium.
 - Add the FGA145 dilutions to the cells.
 - Incubate the plates for 48 hours at 37°C with 5% CO2.
- Cell Viability Measurement:
 - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.



- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of FGA145 compared to the untreated control cells.
 - Plot the percentage of viability against the FGA145 concentration and fit the data to a dose-response curve to determine the CC50 value.

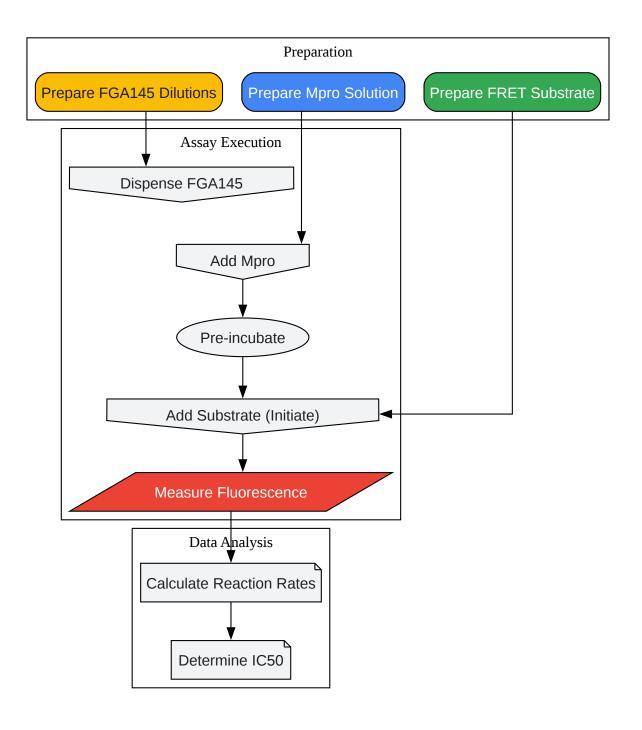
Visualizations



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Caption: SARS-CoV-2 Mpro Polyprotein Processing and Inhibition by FGA145.





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Caption: Workflow for Mpro FRET-Based Inhibition Assay.



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